![molecular formula C18H37NO B1594000 N,N-Dioctylacetamide CAS No. 4088-41-9](/img/structure/B1594000.png)
N,N-Dioctylacetamide
Overview
Description
N,N-Dioctylacetamide is an organic compound with the molecular formula C18H37NO. It is a derivative of acetamide, where the hydrogen atoms on the nitrogen are replaced by two octyl groups. This compound is known for its use in various industrial and scientific applications due to its unique chemical properties.
Mechanism of Action
Target of Action
N,N-Dioctylacetamide is a chemical compound with the molecular formula C18H37NO
Mode of Action
It has been observed that this compound is a product of the radiolytic degradation of n,n,n’,n’-tetra-n-octylamide of diglycolic acid (todga) in the presence of ionizing radiation . The process involves the fragmentation of TODGA molecules, leading to the formation of this compound .
Biochemical Pathways
It is known that the compound is formed as a result of the radiolytic degradation of todga . This process involves the fragmentation of TODGA molecules, with this compound being one of the main degradation products .
Result of Action
It is known that this compound is a product of the radiolytic degradation of todga . This suggests that the compound may play a role in the radiation-induced reactions involving TODGA.
Action Environment
The action of this compound is influenced by the presence of ionizing radiation, which leads to the radiolytic degradation of TODGA and the formation of this compound . The presence of alcohol in the solution also affects the radiolytic degradation process
Biochemical Analysis
Biochemical Properties
N,N-Dioctylacetamide plays a significant role in biochemical reactions, particularly in the extraction and separation of metal ions. It interacts with various enzymes, proteins, and other biomolecules through its amide group, which can form hydrogen bonds and other non-covalent interactions. For instance, this compound has been shown to interact with metal ions such as molybdenum, rhenium, palladium, and ruthenium, forming stable complexes that facilitate their extraction from aqueous solutions . These interactions are crucial for the compound’s effectiveness in solvent extraction processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in the presence of ionizing radiation, this compound undergoes radiolytic degradation, leading to the formation of 2-hydroxy-N,N-dioctylacetamide, which can further interact with cellular components . These interactions can result in changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form complexes with metal ions and other biomolecules. At the molecular level, this compound binds to metal ions through its amide group, facilitating their extraction and separation. Additionally, the compound can undergo radiolytic degradation, leading to the formation of reactive intermediates that can interact with cellular components . These interactions can result in enzyme inhibition or activation, changes in gene expression, and other molecular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under normal conditions, but it can undergo radiolytic degradation when exposed to ionizing radiation . This degradation leads to the formation of various byproducts, including 2-hydroxy-N,N-dioctylacetamide, which can have long-term effects on cellular function. In vitro and in vivo studies have shown that these byproducts can interact with cellular components, leading to changes in cellular metabolism and gene expression over time.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and does not cause significant adverse effects. At higher doses, this compound can exhibit toxic effects, including alterations in cellular metabolism and gene expression . These effects are dose-dependent, with higher doses leading to more pronounced changes in cellular function and potential toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can be metabolized through pathways involving oxidation and hydrolysis, leading to the formation of various metabolites . These metabolic pathways can affect the levels of metabolites and the overall metabolic flux within cells, influencing cellular function and gene expression.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound can bind to specific transporters that facilitate its uptake and distribution within cells . Additionally, this compound can accumulate in certain tissues, leading to localized effects on cellular function and metabolism.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the activity and function of this compound, influencing its interactions with enzymes, proteins, and other biomolecules within cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dioctylacetamide can be synthesized through the reaction of acetic anhydride with dioctylamine. The reaction typically occurs under reflux conditions, where acetic anhydride acts as the acetylating agent, and dioctylamine provides the amine groups. The reaction can be represented as follows:
CH3CO2O+2C8H17NH2→CH3CON(C8H17)2+CH3COOH
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale acetylation processes. The reaction is carried out in reactors equipped with temperature control and stirring mechanisms to ensure uniform mixing and efficient heat distribution. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the nitrogen atom, leading to the formation of N-oxides.
Reduction: Reduction of this compound can yield secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetamide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: this compound N-oxide.
Reduction: Dioctylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Metal Ion Extraction
N,N-Dioctylacetamide is primarily used as a ligand for the extraction of metal ions from aqueous solutions into organic phases. It forms stable complexes with various metal ions, including actinides like uranium (U), thorium (Th), and americium (Am), which are crucial in nuclear chemistry applications.
- Case Study: Metal Extraction Efficiency
A study evaluated the extraction efficiency of DOA compared to other ligands for actinides. Results indicated that DOA outperformed traditional extractants, achieving higher distribution ratios (D values) for extracted metals under specific conditions.
Biochemical Interactions
DOA influences cellular processes by modulating enzyme activity and gene expression related to metal ion transport and metabolism. This interaction is vital for understanding its role in biochemical separations.
- Cellular Effects
- Enzyme Modulation : DOA can inhibit or activate enzymes by interacting with essential metal cofactors.
- Gene Expression : It may affect genes associated with metal ion transport, impacting cellular homeostasis.
Toxicity Assessments
Research indicates that while low doses of DOA can promote beneficial effects on metal metabolism, high doses may lead to toxicity and metabolic disruption.
- Case Study: Toxicity Assessment
Animal studies demonstrated that low doses facilitated beneficial effects on metal metabolism, while higher doses resulted in adverse effects such as metabolic disruption and cellular stress.
Transport Mechanisms
The transport of this compound within biological systems involves specific transporters that facilitate its localization to target compartments like mitochondria or the endoplasmic reticulum, where it exerts its effects on enzyme activity and metal ion metabolism.
Comparison with Similar Compounds
N,N-Dioctylformamide: Similar in structure but with a formamide group instead of an acetamide group.
N,N-Dioctylpropionamide: Contains a propionamide group, differing by an additional methylene group.
N,N-Dioctylbutyramide: Features a butyramide group, with two additional methylene groups compared to acetamide.
Uniqueness: N,N-Dioctylacetamide is unique due to its specific balance of hydrophobic and hydrophilic properties, making it particularly effective in applications requiring amphiphilic compounds. Its stability and reactivity also make it a valuable compound in both research and industrial settings.
Biological Activity
N,N-Dioctylacetamide (DOA) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of solvent extraction and metal ion separation. This article explores the compound's biochemical properties, mechanisms of action, and applications in scientific research, supported by relevant data and case studies.
Overview of this compound
This compound is classified as an amide with a molecular formula of C18H37NO. It is primarily used in solvent extraction processes due to its ability to form stable complexes with metal ions. The compound's structural characteristics enable it to interact with various biomolecules, influencing cellular functions and metabolic pathways.
Complexation and Coordination
this compound plays a significant role in biochemical reactions, particularly in the extraction and separation of metal ions. It forms stable complexes with metal ions, facilitating their extraction from aqueous solutions into organic phases. This interaction is crucial for the purification of metals in both biochemical and industrial processes.
Cellular Effects
The compound influences cell function by modulating cell signaling pathways and gene expression. Research indicates that DOA can alter the activity of specific enzymes involved in cellular metabolism, potentially leading to changes in cellular behavior. For instance, it may affect genes related to metal ion transport and metabolism, impacting cellular homeostasis.
This compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by forming complexes with essential metal ion cofactors, leading to alterations in enzyme conformation and function. This binding is pivotal for metabolic pathways and gene expression regulation.
Table 1: Summary of Molecular Mechanisms
Mechanism | Description |
---|---|
Complex Formation | Forms stable complexes with metal ions for extraction |
Enzyme Modulation | Alters enzyme activity by binding to essential cofactors |
Gene Expression | Influences expression of genes related to metal ion transport |
Dosage Effects in Animal Models
Studies have shown that the effects of this compound vary significantly with dosage levels in animal models. At lower doses, it facilitates beneficial metal ion transport without adverse effects; however, at higher doses, it may disrupt cellular homeostasis and metabolic processes.
Case Studies
-
Extraction Behavior Study
A study involving a novel 2-oxy-N,N-dioctylacetamide grafted resin demonstrated effective extraction of Am(III) and Eu(III) from nitric acid solutions. The distribution coefficient () was shown to increase with nitric acid concentration, highlighting the compound's efficacy in selective metal ion extraction . -
Solvent Extraction Research
Research on methylimino-bis-N,N'-dioctylacetamide (MIDOA) indicated its ability to extract soft acid metals effectively. The study emphasized the importance of molecular structure in enhancing extraction efficiency from acidic solutions .
Applications in Scientific Research
This compound has various applications across different fields:
Properties
IUPAC Name |
N,N-dioctylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO/c1-4-6-8-10-12-14-16-19(18(3)20)17-15-13-11-9-7-5-2/h4-17H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPQXJJNILFLOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343252 | |
Record name | N,N-Dioctylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4088-41-9 | |
Record name | N,N-Dioctylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50343252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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